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Compound of Interest

Compound Name:
(1R,2R)-N-Boc-1,2-

cyclohexanediamine

Cat. No.: B137088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a versatile chiral building block extensively utilized

in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined diamine

functionalities make it an excellent scaffold for the development of chiral ligands and

organocatalysts. This document provides detailed application notes and protocols for two

prominent uses of this compound and its derivatives: as an organocatalyst in the

desymmetrization of prochiral cyclohexanones and as a precursor to a chiral nickel catalyst for

enantioselective Michael additions.

Organocatalytic Intramolecular Desymmetrization of
Cyclohexanones
(1R,2R)-N-Boc-1,2-cyclohexanediamine can be readily converted into a primary amine

organocatalyst that effectively catalyzes the enantioselective intramolecular Michael addition of

prochiral cyclohexanones bearing an α,β-unsaturated ester. This reaction provides access to

enantioenriched 2-azabicyclo[3.3.1]nonane derivatives, which are core structures in many

alkaloid natural products.[1][2]

The catalyst, a Jacobsen-type thiourea derivative of (1R,2R)-1,2-diaminocyclohexane,

promotes the reaction with high diastereoselectivity and enantioselectivity.
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Quantitative Data
Entry Substrate Product Yield (%)[2] ee (%)[2]

1 85 93

2 82 90

3 88 92

4 90 96

5 85 99

Experimental Protocol
General Procedure for the Organocatalytic Intramolecular Desymmetrization:[2]

To a solution of the prochiral cyclohexanone substrate (1.0 equiv) in chloroform (0.1 M), add

the (1R,2R)-cyclohexanediamine-derived thiourea organocatalyst (5 mol%) and benzoic acid

(1.25 mol%).

Stir the reaction mixture at 45 °C and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired 2-

azabicyclo[3.3.1]nonane product.

Determine the enantiomeric excess of the product by chiral high-performance liquid

chromatography (HPLC) analysis.
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Figure 1. Experimental workflow for the organocatalytic desymmetrization of cyclohexanones.

Chiral Nickel(II)-Catalyzed Enantioselective Michael
Addition
(1R,2R)-N-Boc-1,2-cyclohexanediamine serves as a precursor for the synthesis of (1R,2R)-

N,N'-dibenzyl-1,2-cyclohexanediamine, a chiral ligand that, when complexed with nickel(II)

bromide, forms a highly effective catalyst for the enantioselective Michael addition of 1,3-

dicarbonyl compounds to nitroalkenes.[3][4][5][6] This reaction is a powerful tool for the

construction of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

[6]
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Entry Nitroalkene
1,3-Dicarbonyl
Compound

Yield (%)[6] ee (%)[6]

1 Diethyl malonate 94 96

2
Dibenzyl

malonate
95 95

3
Di-tert-butyl

malonate
92 93

4

Ethyl 2-

oxocyclopentane

-1-carboxylate

98 94 (9:1 dr)

5

Ethyl 2-

oxocyclohexane-

1-carboxylate

97 92 (>20:1 dr)

Experimental Protocols
Protocol 2.1: Synthesis of (1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine Ligand

This synthesis involves a two-step procedure from (1R,2R)-N-Boc-1,2-cyclohexanediamine:

Boc-deprotection followed by reductive amination.

Boc Deprotection: Dissolve (1R,2R)-N-Boc-1,2-cyclohexanediamine in a suitable solvent

(e.g., dichloromethane or methanol) and add a strong acid (e.g., trifluoroacetic acid or

hydrochloric acid). Stir the mixture at room temperature until the deprotection is complete

(monitored by TLC). Neutralize the reaction mixture with a base (e.g., saturated sodium

bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer

and concentrate to obtain crude (1R,2R)-1,2-cyclohexanediamine.

Reductive Amination: To a solution of (1R,2R)-1,2-cyclohexanediamine (1.0 equiv) in a

suitable solvent (e.g., methanol or dichloroethane), add benzaldehyde (2.2 equiv). Stir the

mixture at room temperature for 1-2 hours to form the di-imine intermediate. Add a reducing

agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise and continue

stirring until the reaction is complete (monitored by TLC). Quench the reaction, extract the
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product, dry the organic layer, and purify by column chromatography to yield (1R,2R)-N,N'-

dibenzyl-1,2-cyclohexanediamine.

Protocol 2.2: Preparation of the Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2

Catalyst[6]

In a glovebox, to a solution of anhydrous nickel(II) bromide (1.0 equiv) in ethanol, add a

solution of (1R,2R)-N,N'-dibenzyl-1,2-cyclohexanediamine (2.0 equiv) in ethanol.

Stir the resulting mixture at room temperature for 12 hours.

The catalyst precipitates from the solution and can be collected by filtration, washed with

cold ethanol, and dried under vacuum.

Protocol 2.3: General Procedure for the Enantioselective Michael Addition[3][5][6]

To a mixture of the nitroalkene (1.0 equiv) and the 1,3-dicarbonyl compound (1.5 equiv) in

toluene (0.2 M), add the Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 catalyst

(1-5 mol%).

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically

12-48 hours).

Upon completion, concentrate the reaction mixture and purify by flash column

chromatography on silica gel to afford the Michael adduct.

Determine the enantiomeric excess by chiral HPLC analysis.
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Figure 2. Logical relationship for the synthesis and application of the chiral Nickel(II) catalyst.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b137088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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